molecular formula C22H19Cl2N3O2S B12182422 1-[2-(2,4-dichlorophenyl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

1-[2-(2,4-dichlorophenyl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12182422
M. Wt: 460.4 g/mol
InChI Key: PCIUGCLRFZWGHM-UHFFFAOYSA-N
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Description

1-[2-(2,4-dichlorophenyl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of functional groups, including dichlorophenyl, methoxyphenyl, and thiazolyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-dichlorophenyl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol can be achieved through a multi-step process involving the following key steps:

    Formation of the thiazole ring: This can be done by reacting 4-methoxyphenyl isothiocyanate with an appropriate amine under basic conditions to form the thiazole ring.

    Introduction of the dichlorophenyl group: This step involves the reaction of 2,4-dichlorobenzyl chloride with an appropriate nucleophile to introduce the dichlorophenyl group.

    Formation of the pyrrole ring: The final step involves the cyclization of the intermediate compounds to form the pyrrole ring, which can be achieved under acidic or basic conditions depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-dichlorophenyl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkyl halides (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[2-(2,4-dichlorophenyl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-dichlorophenyl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2,4-dichlorophenyl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and methoxyphenyl groups, along with the thiazole and pyrrole rings, provides a versatile scaffold for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H19Cl2N3O2S

Molecular Weight

460.4 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol

InChI

InChI=1S/C22H19Cl2N3O2S/c1-29-16-6-3-14(4-7-16)18-12-30-22(26-18)20-19(28)11-27(21(20)25)9-8-13-2-5-15(23)10-17(13)24/h2-7,10,12,25,28H,8-9,11H2,1H3

InChI Key

PCIUGCLRFZWGHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCC4=C(C=C(C=C4)Cl)Cl)O

Origin of Product

United States

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